4-(3-chlorophenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Overview
Description
4-(3-chlorophenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as TFMPP and has been used in scientific research for various purposes.
Scientific Research Applications
TFMPP has been used in scientific research for various purposes such as studying the effects of serotonin receptor agonists on behavior and physiology, investigating the role of serotonin in the regulation of mood and anxiety, and exploring the potential therapeutic applications of TFMPP and related compounds.
Mechanism of Action
TFMPP acts as an agonist of serotonin receptors, specifically the 5-HT1B and 5-HT2A receptors. It has been shown to increase the release of serotonin and other neurotransmitters in the brain, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects, including changes in mood, anxiety, appetite, and sleep. It has also been shown to affect cardiovascular function and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using TFMPP in lab experiments is its ability to selectively activate serotonin receptors, allowing researchers to study the specific effects of serotonin on behavior and physiology. However, TFMPP has limitations in terms of its specificity, as it can also interact with other neurotransmitter systems and produce non-specific effects.
Future Directions
There are several future directions for research on TFMPP and related compounds. One area of interest is the potential therapeutic applications of TFMPP for mood and anxiety disorders. Another area of research is the development of more selective serotonin receptor agonists that can be used to study the specific effects of serotonin on behavior and physiology. Finally, there is interest in exploring the potential interactions between TFMPP and other neurotransmitter systems, and how these interactions may contribute to its effects.
properties
IUPAC Name |
4-(3-chlorophenyl)-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c1-24-17-7-3-5-15(13-17)20-18(23)22-10-8-21(9-11-22)16-6-2-4-14(19)12-16/h2-7,12-13H,8-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVPFBUWBZYSJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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